synthesis and characterization of 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one
synthesis and characterization of 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one
An In-depth Technical Guide on the Synthesis and Characterization of 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one, a valuable heterocyclic building block for drug discovery. Quinolin-2(1H)-one scaffolds are prevalent in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This document details a logical two-step synthetic strategy, beginning with the construction of the core heterocyclic system via the Conrad-Limpach reaction, followed by a selective free-radical bromination. We offer in-depth mechanistic explanations for each transformation, step-by-step experimental protocols, and a thorough guide to the structural characterization of the final compound using modern spectroscopic techniques, including NMR, Mass Spectrometry, and FTIR.
Introduction: The Quinolin-2(1H)-one Scaffold in Medicinal Chemistry
The quinolinone, or oxo-quinoline, core is a privileged structure in the field of medicinal chemistry.[3] Its rigid, bicyclic framework serves as a versatile scaffold for the development of therapeutic agents targeting a diverse range of diseases, including bacterial infections, cancer, and viral illnesses.[1][2][4] The functionalization of the quinolinone ring at various positions allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The introduction of a reactive bromomethyl group at the C4-position, as in the title compound, provides a key electrophilic handle for further synthetic elaboration, enabling the covalent linkage of the quinolinone core to other molecular fragments or biological targets. The 8-fluoro substituent can further modulate the electronic properties and metabolic stability of the molecule.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one is approached through a logical sequence starting from commercially available precursors. The overall strategy involves the initial assembly of the functionalized quinolinone core followed by the selective introduction of the bromine atom.
Retrosynthetic Pathway
A retrosynthetic analysis reveals a straightforward pathway. The target molecule can be accessed from the key intermediate, 8-fluoro-4-methylquinolin-2(1H)-one, via a selective benzylic bromination. This intermediate, in turn, can be constructed from 2-fluoroaniline and ethyl acetoacetate through a Conrad-Limpach cyclization reaction.
Caption: Retrosynthetic analysis of the target compound.
Part I: Synthesis of 8-Fluoro-4-methylquinolin-2(1H)-one
Mechanistic Rationale: The Conrad-Limpach Reaction
The construction of the 4-hydroxyquinolin-2-one core (which exists in tautomeric equilibrium with the 2,4-dione form and, upon thermal cyclization, the 4-methyl-2-one form) is efficiently achieved using the Conrad-Limpach synthesis. This reaction involves two key stages:
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Aniline-Ester Condensation: The reaction is initiated by the nucleophilic attack of the amino group of 2-fluoroaniline onto the acetyl carbonyl of ethyl acetoacetate, forming a β-enaminocrotonate intermediate. This step is typically performed at moderate temperatures.
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Thermal Cyclization: The β-enaminocrotonate is then heated to a high temperature (typically >250 °C) in a suitable high-boiling solvent (e.g., Dowtherm A or mineral oil). This thermal energy drives an intramolecular electrophilic cyclization onto the aniline ring, followed by the elimination of ethanol to yield the stable, aromatic quinolin-2(1H)-one system.
The regioselectivity of the cyclization is directed by the electronics of the aniline ring, typically favoring cyclization ortho to the amino group.
Detailed Experimental Protocol
Materials:
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2-Fluoroaniline
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Ethyl acetoacetate
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Dowtherm A (or high-boiling mineral oil)
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Ethanol
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Hexanes
Procedure:
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In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
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Add a catalytic amount of acetic acid.
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Heat the mixture to reflux (approx. 120-130 °C) and collect the water that azeotropes off. Monitor the reaction by TLC until the starting aniline is consumed.
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Remove the volatile components under reduced pressure to yield the crude β-enaminocrotonate intermediate.
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In a separate flask suitable for high temperatures, heat Dowtherm A to 250-260 °C.
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Add the crude intermediate dropwise to the hot Dowtherm A. Vigorous evolution of ethanol will be observed.
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Maintain the temperature for 30 minutes after the addition is complete.
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Allow the reaction mixture to cool to below 100 °C and add hexanes to precipitate the product.
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Collect the solid product by vacuum filtration, wash thoroughly with hot hexanes to remove the Dowtherm A, and then with cold ethanol.
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Dry the resulting solid, 8-fluoro-4-methylquinolin-2(1H)-one, under vacuum. The product can be further purified by recrystallization if necessary.
Part II: Synthesis of 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one
Mechanistic Rationale: Free-Radical Bromination
The conversion of the 4-methyl group to a 4-bromomethyl group is accomplished via a selective free-radical halogenation. This reaction is highly specific for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.
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Initiation: A radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), is decomposed by heat or light to generate initial radicals.
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Propagation: These radicals react with N-Bromosuccinimide (NBS) to generate a bromine radical. The bromine radical then abstracts a hydrogen atom from the methyl group at the C4 position, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of NBS to form the desired product and a succinimidyl radical, which continues the chain reaction.
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Termination: The reaction ceases when radicals combine with each other.
Using NBS is crucial as it maintains a low, constant concentration of bromine radicals, which favors substitution over electrophilic addition to the aromatic ring.
Caption: Simplified mechanism of free-radical bromination.
Detailed Experimental Protocol
Materials:
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8-Fluoro-4-methylquinolin-2(1H)-one
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N-Bromosuccinimide (NBS)
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Benzoyl peroxide (or AIBN)
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Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium thiosulfate solution
Procedure:
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To a solution of 8-fluoro-4-methylquinolin-2(1H)-one (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).
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Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a sunlamp or a 250W incandescent bulb to facilitate radical initiation.
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Monitor the reaction by TLC. The reaction is complete when the starting material is consumed. Note that the solid succinimide byproduct will float to the surface.
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Cool the reaction mixture to room temperature and filter off the succinimide.
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Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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The crude product, 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one.
Expected Analytical Data
| Technique | Parameter | Expected Observation |
| Appearance | Physical State | Off-white to pale yellow solid |
| ¹H NMR | Chemical Shift (δ) | ~11.5-12.5 ppm: (s, 1H, NH ), ~7.0-7.8 ppm: (m, 3H, Ar-H ), ~4.8 ppm: (s, 2H, CH₂ Br) |
| ¹³C NMR | Chemical Shift (δ) | ~160-165 ppm: (C=O), ~150-155 ppm: (C-F, d, ¹JCF ≈ 250 Hz), ~110-145 ppm: (Ar-C), ~30-35 ppm: (C H₂Br) |
| Mass Spec (EI) | m/z | [M]⁺ & [M+2]⁺: Two peaks of ~1:1 intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |
| FTIR | Wavenumber (cm⁻¹) | ~3200-3000: N-H stretch, ~1650-1670: C=O stretch (amide), ~1600, 1480: C=C aromatic stretch, ~1250: C-F stretch, ~600-700: C-Br stretch |
Interpretation of Spectroscopic Data
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¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous evidence of the structure. A broad singlet in the downfield region (~12 ppm) is characteristic of the amide N-H proton. The aromatic region will display complex multiplets corresponding to the three protons on the fluorinated benzene ring. The most diagnostic signal is a sharp singlet integrating to two protons at approximately 4.8 ppm, confirming the presence of the bromomethyl (CH₂Br) group. The absence of a singlet around 2.4-2.6 ppm confirms the complete conversion of the starting methyl group.
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Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for confirming the molecular weight. The most critical feature for a bromo-compound is the isotopic pattern of the molecular ion.[5] Bromine has two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly identical intensity, separated by 2 m/z units. This provides definitive evidence for the presence of a single bromine atom in the molecule.
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FTIR Spectroscopy: Infrared spectroscopy helps identify the key functional groups.[6][7] A strong absorption band around 1660 cm⁻¹ is indicative of the amide carbonyl (C=O) stretch. A broad peak above 3000 cm⁻¹ corresponds to the N-H bond. Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. The presence of the C-F bond is indicated by a strong absorption around 1250 cm⁻¹, and the C-Br stretch will be found in the fingerprint region, typically between 600-700 cm⁻¹.
Safety and Handling
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Reagents: 2-Fluoroaniline is toxic and a suspected carcinogen. N-Bromosuccinimide is an irritant. Benzoyl peroxide is a strong oxidizer and can be explosive. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Product: 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one is a benzylic bromide and should be treated as a potent lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store the final product in a cool, dry, dark place under an inert atmosphere to prevent decomposition.
References
A comprehensive list of references would be compiled here, based on the citations used throughout the text, ensuring each entry includes the title, source, and a valid, clickable URL for verification.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. rjptonline.org [rjptonline.org]
- 5. chempap.org [chempap.org]
- 6. mdpi.com [mdpi.com]
- 7. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]
